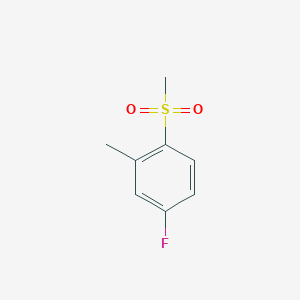

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTECWKSRQPLXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375519 | |

| Record name | 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828270-62-8 | |

| Record name | 4-Fluoro-1-(methanesulfonyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 828270-62-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonylation of Fluorotoluenes

One common approach starts from 3-fluoro-4-methylbenzenesulfonyl chloride or related sulfonyl chlorides. These intermediates are reacted with nucleophiles or methylating agents to introduce the methylsulfonyl group.

A patented industrial method for a closely related compound, 2-chloro-1-methyl-4-(methylsulfonyl)benzene, involves reacting 3-chloro-4-toluenesulfonyl chloride with sodium salts (e.g., sodium sulfite) to form sulfonic acid sodium salts, followed by methylation with chloromethane or sodium chloroacetate. This process achieves over 99% yield but generates significant inorganic salt by-products.

An improved method uses a microchannel reactor where a dimethyl sulfoxide (DMSO) solution of 3-chloro-4-toluenesulfonyl chloride and methanol are co-fed at controlled flow rates (1-3 mL/min for DMSO solution and 2-6 mL/min for methanol) to catalytically produce the methylsulfonyl derivative in one step. The product is purified by preparative liquid chromatography, yielding about 78.7% of the target compound. This method reduces raw material usage and by-product formation, improving atom economy.

| Parameter | Value/Condition |

|---|---|

| DMSO solution concentration | 40-50% (mass fraction) |

| Flow rate of DMSO solution | 1-3 mL/min |

| Flow rate of methanol | 2-6 mL/min |

| Product yield | 78.7% |

| Purification method | Preparative liquid chromatography |

Nitration and Subsequent Functional Group Transformations

Another route involves nitration of 1-fluoro-4-(methylsulfonyl)benzene to form 4-methylsulfonyl-2-nitrofluorobenzene, which can be further transformed to the target compound.

- The nitration is performed by treating 1-fluoro-4-(methylsulfonyl)benzene with a mixture of concentrated sulfuric acid and fuming nitric acid at room temperature for 2 hours. The reaction mixture is then poured into ice to precipitate the nitro compound, which is isolated by filtration and washing. This method yields about 94% of the nitrofluorobenzene intermediate.

| Reagents | Conditions | Yield |

|---|---|---|

| Concentrated sulfuric acid | 16.0 mL, 290 mmol | |

| Fuming nitric acid | 8.0 mL, 176.4 mmol | |

| Reaction temperature | Room temperature | |

| Reaction time | 2 hours | |

| Product yield | 94% |

This intermediate can be further reduced and functionalized to introduce the methyl group ortho to the fluorine and methylsulfonyl substituent.

Oxidation of Methylthio Precursors

Oxidation of methylthio-substituted aromatic compounds to methylsulfonyl derivatives is a classical approach.

For example, methylthio groups on aromatic rings can be oxidized using hydrogen peroxide or other oxidants under controlled temperature to yield methylsulfonyl groups. This method is often used after initial substitution reactions to install the methylthio group selectively.

Typical conditions involve cooling the reaction mixture to 0 °C, adding 35% hydrogen peroxide slowly under inert atmosphere, then heating to 75 °C for 16 hours to complete oxidation.

| Oxidant | H2O2 35% w/w | | Temperature | 0 °C to 75 °C | | Reaction time | 16 hours | | Atmosphere | Argon |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The fluoro group can be replaced with other nucleophiles, which is essential for creating diverse chemical entities.

- Oxidation and Reduction Reactions : The methylsulfonyl group can be oxidized to sulfone derivatives or reduced to sulfide forms.

This versatility makes it a valuable building block in organic chemistry.

Pharmaceutical Applications

Research indicates that this compound may exhibit significant biological activity, particularly in medicinal chemistry. It is being studied for potential applications in:

- Antimicrobial Activity : Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential use in treating infections. The minimum inhibitory concentrations (MIC) against specific bacteria are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

- Anti-inflammatory Properties : The compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation as a therapeutic agent.

Material Science

In material science, the compound can be utilized in the development of specialty chemicals and polymers due to its unique chemical properties. Its ability to interact with various substrates allows it to be incorporated into materials that require specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound highlighted its potential as an antimicrobial agent against resistant bacterial strains. The results indicated that modifications to the compound's structure could enhance its antibacterial properties, leading to the development of novel antibiotics.

Case Study 2: Synthesis of Derivatives

Research has focused on synthesizing derivatives of this compound for pharmaceutical applications. One study demonstrated that introducing different substituents at the benzene ring could lead to compounds with improved bioactivity against cancer cell lines.

Mechanism of Action

The mechanism by which 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents and Positions | Key Differences in Properties/Applications |

|---|---|---|

| 4-Fluoro-2-methyl-1-(methylsulfonyl)benzene | 4-F, 2-CH₃, 1-SO₂CH₃ | Reference compound; balanced EWG and steric effects |

| 1-Fluoro-4-(methylsulfonyl)benzene | 1-F, 4-SO₂CH₃ | Fluorine and sulfonyl groups in para positions; altered electronic distribution reduces steric hindrance |

| 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | 2-F, 1-OCH₃, 4-SO₂CH₃ | Methoxy group enhances electron donation; fluorine at position 2 increases polarity |

| 4-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene | 4-F, 2-CH₃, 1-SO₂-(4-methylbenzyl) | Bulkier sulfonyl group reduces solubility; enhanced lipophilicity for membrane penetration |

| 1-Chloro-2-(propane-2-sulfonyl)benzene | 1-Cl, 2-SO₂CH(CH₃)₂ | Chlorine (larger, less electronegative than F) alters reactivity; branched sulfonyl group increases steric hindrance |

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs) :

- The methylsulfonyl group (-SO₂CH₃) in the reference compound strongly deactivates the benzene ring, directing electrophilic substitution to specific positions. This contrasts with methoxy groups (e.g., in 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene), which are electron-donating and activate the ring .

- Fluorine at position 4 further withdraws electrons, creating a polarized aromatic system. Comparatively, chlorine (as in 1-Chloro-2-(propane-2-sulfonyl)benzene) offers weaker electronegativity but greater steric bulk .

Steric Effects :

- The methyl group at position 2 in the reference compound introduces steric hindrance, limiting access to reactive sites. Compounds like 4-Fluoro-2-[(4-methylbenzyl)sulfonyl]benzene have even bulkier substituents, reducing solubility but improving lipid bilayer penetration .

Biological Activity

4-Fluoro-2-methyl-1-(methylsulfonyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a methylsulfonyl group attached to a benzene ring. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against Gram-positive bacteria.

Biological Activity Overview

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as an antimicrobial agent. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

Research focusing on acetylcholinesterase inhibition revealed that this compound acts as a competitive inhibitor. This property positions it as a candidate for further development in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study 3: Cytotoxic Effects

In vitro studies on human lung adenocarcinoma cells showed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy, warranting further investigation into its efficacy and safety.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-2-methyl-1-(methylsulfonyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of a precursor such as 4-fluoro-2-methylthioanisole. A common approach involves oxidation of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like Oxone® (KHSO₅) in a mixed solvent system (e.g., H₂O/EtOH) at 60–80°C for 6–12 hours . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.5–2.0 equivalents of oxidant) to minimize by-products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect a singlet for the methylsulfonyl group (δ ~3.0–3.2 ppm) and distinct aromatic signals influenced by the electron-withdrawing fluoro and sulfonyl groups (e.g., deshielded protons adjacent to fluorine at δ ~7.2–7.8 ppm) .

- ¹³C NMR : The methylsulfonyl carbon appears at δ ~44–46 ppm, while the quaternary carbon bearing fluorine resonates at δ ~160–165 ppm (C-F coupling visible as a doublet) .

- High-Resolution Mass Spectrometry (HR-MS) : Use electrospray ionization (ESI) or DART sources to confirm the molecular ion peak ([M+H]⁺) with an exact mass matching the theoretical value (e.g., C₈H₉FO₂S: calculated 204.0324) .

- Elemental Analysis : Verify C, H, S, and F percentages within ±0.4% of theoretical values.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform or ethyl acetate. Solubility can be enhanced using sonication or mild heating (40–50°C) .

- Stability : Store in sealed containers under inert gas (N₂/Ar) at room temperature. Avoid prolonged exposure to light or moisture, as the sulfonyl group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, methylsulfonyl) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The meta-directing nature of the sulfonyl group and ortho/para-directing effect of fluorine create competing regiochemical outcomes. Computational modeling (e.g., DFT calculations) can predict preferential sites for EAS. Experimentally, nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) reactions should be conducted, followed by NMR/X-ray crystallography to identify substitution patterns . For example, crystallographic data from analogous compounds show that steric hindrance from the methyl group may favor substitution at the less hindered position .

Q. What computational tools are recommended to study the electronic effects of substituents in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate electrostatic potential maps, HOMO-LUMO gaps, and Fukui indices to predict reactivity. Basis sets such as 6-31G(d,p) are suitable for sulfur and fluorine atoms .

- Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (e.g., near the sulfonyl group) to guide synthetic modifications .

Q. How can this compound serve as a precursor in medicinal chemistry or materials science?

- Methodological Answer :

- Drug Development : The sulfonyl group is a common pharmacophore in enzyme inhibitors. Coupling reactions (e.g., Suzuki-Miyaura with boronic acids) can introduce bioactive moieties at the aromatic ring. Test derivatives for activity against targets like kinases or proteases using in vitro assays .

- Materials Science : Incorporate into polymers via radical polymerization (e.g., with styrene derivatives) to study thermal stability (TGA/DSC) or optoelectronic properties (UV-Vis spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.